molecular formula C13H18FNO2 B3081292 Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate CAS No. 1099610-28-2

Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate

Cat. No.: B3081292
CAS No.: 1099610-28-2
M. Wt: 239.29 g/mol
InChI Key: INFAKQKAKQOCMN-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate is a fluorinated ethyl propanoate derivative featuring a substituted phenyl group and an ethylamino linkage. The compound’s fluorine substitution on the phenyl ring enhances its electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[2-(4-fluorophenyl)ethylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-2-17-13(16)8-10-15-9-7-11-3-5-12(14)6-4-11/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFAKQKAKQOCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate typically involves the reaction of 4-fluorophenylethylamine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that compounds similar to Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate exhibit various biological activities, particularly as ligands for receptors involved in inflammation and allergic responses. Specifically, the compound may interact with glucocorticoid receptors, which are crucial in regulating inflammatory processes.

Potential Therapeutic Uses

  • Anti-inflammatory Applications :
    • Compounds that bind to glucocorticoid receptors can modulate inflammatory responses, making this compound a candidate for treating conditions like asthma, psoriasis, and rheumatoid arthritis .
  • Analgesic Properties :
    • The compound's structure suggests it may also have analgesic effects, potentially useful in pain management therapies.
  • Antiallergic Effects :
    • Given its receptor-binding capabilities, it may help in managing allergic reactions and conditions such as eczema and allergic rhinitis.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Study on Glucocorticoid Receptor Ligands :
    A patent (WO2009050218A1) discusses various compounds that exhibit binding affinity to glucocorticoid receptors, highlighting their potential in treating inflammatory diseases. The findings suggest that these compounds can effectively reduce symptoms associated with inflammatory disorders when administered topically or systemically .
  • Pharmacological Evaluation :
    In a pharmacological study evaluating the efficacy of related compounds, researchers found that those with structural similarities to this compound demonstrated significant anti-inflammatory activity in animal models of arthritis. The results indicated a dose-dependent response, supporting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the amino group can form hydrogen bonds, stabilizing the interaction. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Compounds sharing the ethyl propanoate backbone with halogen-substituted phenyl groups exhibit distinct physicochemical and synthetic properties:

Compound Name CAS No. Substituent (X) Yield (%) Physical State Key Spectral Data (IR, NMR) Reference
Ethyl 3-[2-(4-fluorophenyl)-4-oxothiazolidin-3-yl]propanoate - F 42–82 Colorless/Yellow liquid IR: 1740–1680 cm⁻¹ (C=O stretch)
Ethyl 3-(4-fluorophenyl)propanoate 7116-38-3 F - - Density: 1.093 g/cm³; BP: 251.4°C
Ethyl 2-(4-fluorophenyl)acetate 587-88-2 F - - Similarity score: 0.88
Ethyl 3-(4-chlorophenyl)propanoate - Cl - - HRMS: Confirmed molecular weight

Key Observations :

  • Substituent Effects: Fluorine substituents (e.g., in Ethyl 3-(4-fluorophenyl)propanoate) increase polarity and metabolic stability compared to chloro or bromo analogs, as noted by higher similarity scores (0.88–0.91).
  • Synthetic Efficiency: Yields for fluorinated thiazolidinone derivatives (42–82%) are comparable to chloro/bromo analogs, suggesting minimal steric hindrance from fluorine.
  • Physical Properties: Fluorinated esters like Ethyl 3-(4-fluorophenyl)propanoate exhibit lower boiling points (251.4°C) than bulkier analogs, likely due to reduced molecular weight.

Functional Group Variations

Cyano-Substituted Derivatives

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (CAS 18861-57-9) features a cyano group and α,β-unsaturated ester system, enabling Michael addition reactions. Unlike the target compound, its conjugated structure enhances UV absorption (λmax ~270 nm) and reactivity in polymer chemistry.

Amino and Hydrazone Derivatives
  • Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 1251196-34-5): This chiral amino ester is a precursor for non-natural amino acids, with applications in covalent enzyme inhibitors. Its stereochemistry contrasts with the non-chiral ethylamino group in the target compound.
  • 2-(2-(4-fluorophenyl)hydrazono)propanoate (23): Used in ergothioneine biosynthesis studies, this hydrazone derivative forms a 1:1 ratio with ergothioneine in NMR-based assays, highlighting its role as a pyruvate analog.

Application-Specific Analogs

Pharmaceutical Candidates
  • Melphalan Flufenamide (Pepaxto®): Contains a 4-fluorophenylpropanoate moiety linked to a cytotoxic alkylating group. Its structure-function relationship emphasizes fluorine’s role in enhancing lipophilicity and tumor penetration.
  • Aminopyridine Derivatives: Ethyl 3-[(5-chloropyridine-2-yl)amino]propanoate analogs demonstrate anticancer activity via AIMP2-DX2 inhibition, showcasing the versatility of fluorinated propanoates in drug design.
Peptide Modifiers

Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate (CAS 3249-01-2) incorporates a protected amino acid side chain, enabling peptide backbone functionalization—a strategy distinct from the target compound’s ethylamino linkage.

Biological Activity

Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20FNO2
  • Molecular Weight : Approximately 251.33 g/mol

The presence of a fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological activity. This structural feature may contribute to its efficacy in various biological systems.

This compound is believed to exert its biological effects primarily through interactions with specific receptors or enzymes. Key mechanisms include:

  • Enzyme Interaction : It modulates the activity of cytochrome P450 enzymes, which are essential for drug metabolism and can influence metabolic pathways.
  • Cell Signaling Pathways : The compound affects pathways such as MAPK/ERK, which are critical for cell proliferation and survival. This modulation can lead to apoptosis in cancer cell lines, indicating potential anticancer properties.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is vital for evaluating its bioavailability and therapeutic potential. Factors influencing pharmacokinetics include:

  • Absorption : The compound's lipophilicity aids in absorption across biological membranes.
  • Distribution : Its interaction with plasma proteins can affect distribution throughout the body.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, influencing its efficacy and safety profile.
  • Excretion : Renal excretion plays a significant role in eliminating the compound from the body.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Effects

The compound has been investigated for its anticancer properties through several studies:

  • In Vitro Studies : Using human cancer cell lines (e.g., PC-3 prostate cancer cells), it has been shown to induce apoptosis by modulating key signaling pathways like MAPK/ERK.
  • Dosage Effects : Research indicates that lower doses may exhibit therapeutic effects while higher doses can lead to toxicity, including hepatotoxicity and nephrotoxicity.

Case Studies and Research Findings

StudyFindings
Indicated significant antimicrobial activity against resistant bacterial strains.
Demonstrated anticancer effects through apoptosis induction in PC-3 cells, with dose-dependent efficacy.
Highlighted interactions with cytochrome P450 enzymes affecting drug metabolism and overall metabolic pathways.

Q & A

Q. What are the common synthetic routes for Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate?

  • Methodological Answer : Synthesis typically involves coupling reactions or esterification. For example:
  • Nucleophilic substitution : Reacting 2-(4-fluorophenyl)ethylamine with ethyl 3-bromopropanoate in the presence of a base (e.g., K2_2CO3_3) under reflux in acetone or ethanol .
  • Coupling agents : Using carbodiimides (e.g., CDI) to activate carboxylic acid intermediates, followed by reaction with amines, as seen in analogous syntheses of ethyl propanoate derivatives .
  • Buchwald-Hartwig amination : For introducing aromatic amino groups, palladium catalysts with ligands like XPhos enhance coupling efficiency .
    Purification often employs column chromatography or recrystallization.

Q. How is the structure of this compound characterized in research settings?

  • Methodological Answer : Structural confirmation relies on:
  • Spectroscopy : 1^1H and 13^{13}C NMR to identify proton environments and carbon frameworks (e.g., ethyl ester signals at δ ~4.1 ppm and δ ~1.2 ppm for CH2_2 and CH3_3 groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C13_{13}H18_{18}FNO2_2 with [M+H]+^+ at m/z 240.140) .
  • X-ray crystallography : For unambiguous stereochemical assignment, though data for this specific compound may require further study.

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data is limited, structurally related ethyl propanoate derivatives exhibit:
  • Anticancer potential : Pyrazolo-pyrimidine analogs show inhibitory effects on cancer cell lines (e.g., IC50_{50} values in µM ranges) via kinase inhibition .
  • Enzyme interactions : Analogous compounds act as intermediates in anticoagulant synthesis (e.g., Dabigatran precursors), suggesting possible serine protease modulation .
    Biological assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) are recommended to validate activity.

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Optimization includes:
  • Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)2_2/XPhos) for Buchwald-Hartwig steps to improve coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol/acetone balances cost and safety .
  • Temperature control : Reflux conditions (~80°C) for amination steps vs. room temperature for esterification to minimize side reactions .
  • Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate high-purity product (>95%) .

Q. How do researchers address discrepancies in biological activity data across derivatives of this compound?

  • Methodological Answer : Contradictions are resolved through:
  • Structure-Activity Relationship (SAR) studies : Comparing substituent effects (e.g., 4-fluoro vs. 4-chloro phenyl groups) on target binding using docking simulations and IC50_{50} assays .
  • Assay standardization : Replicating experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Metabolic profiling : LC-MS/MS to assess stability and metabolite interference in biological matrices .

Q. What analytical techniques are critical for resolving stereochemical ambiguities in ethyl propanoate derivatives?

  • Methodological Answer : Advanced methods include:
  • Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers, with mobile phases of hexane/isopropanol .
  • Circular Dichroism (CD) : Detecting Cotton effects to confirm absolute configuration of chiral centers .
  • NOESY NMR : Identifying spatial proximities between protons to deduce stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate
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Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate

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